Butyl propionate

説明

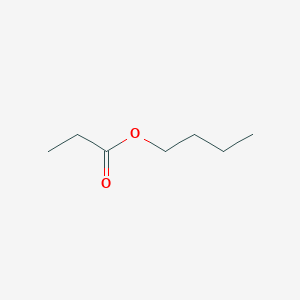

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-5-6-9-7(8)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMVHUNTONAYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2, Array | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027223 | |

| Record name | Butyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl proprionate appears as a water-white liquid with an apple-like odor. Less dense than water. Flash point 90 °F. May irritate skin and eyes. Used to make perfumes and flavorings., Liquid, Colorless to straw-colored liquid; [CHRIS] Odor like apples; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with an earthy, faintly sweet odour | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

296.2 °F at 760 mmHg (USCG, 1999), 145.00 °C. @ 756.00 mm Hg, 146 °C | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °F (USCG, 1999), 32 °C | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.5 mg/mL at 20 °C, Solubility in water: poor, miscible with alcohol, ether; slightly soluble in water | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8754 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9, 0.868-0.8825 | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.42 [mmHg], Vapor pressure, kPa at 20 °C: 0.38 | |

| Record name | n-Butyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

590-01-2 | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NXC4AK99E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-128 °F (USCG, 1999), -89 °C, -90 °C | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Reaction Engineering for Butyl Propionate

Esterification Reaction Pathways and Mechanisms

Esterification, a fundamental organic reaction, involves the condensation of a carboxylic acid with an alcohol to yield an ester and water. masterorganicchemistry.comsciencemadness.org The reaction is reversible and typically slow without the presence of a catalyst. sci-hub.sesciencemadness.orgdergipark.org.tr

Fischer Esterification of Propionic Acid with Butanol

CH₃CH₂COOH (Propionic Acid) + CH₃(CH₂)₃OH (n-Butanol) ⇌ CH₃CH₂COO(CH₂)₃CH₃ (Butyl Propionate) + H₂O (Water) scribd.com

This reaction is an equilibrium-limited process, meaning that the reaction does not go to completion but rather reaches a state where the rates of the forward and reverse reactions are equal. masterorganicchemistry.comacs.org

Acid catalysts play a crucial role in accelerating the rate of Fischer esterification. sci-hub.sedergipark.org.tr Homogeneous catalysts such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed. dergipark.org.trgoogle.comchemicalbook.comredalyc.org These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.comredalyc.orgmdpi.com

The mechanism typically involves several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of propionic acid, forming a more reactive oxonium ion. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack: The n-butanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Proton transfer: A series of proton transfers occur, leading to the formation of a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of water: Water is eliminated, resulting in a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, yielding the neutral butyl propionate (B1217596) product and regenerating the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The use of homogeneous catalysts like sulfuric acid offers strong catalytic effects, but they can present drawbacks such as equipment corrosion and the potential for side reactions. sci-hub.st Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst series, Dowex), zeolites, and heteropoly acids, are also widely used due to their advantages, including facile separation and reduced corrosiveness. dergipark.org.trsci-hub.stresearchgate.netacs.orgmdpi.com For instance, Amberlyst 35 has been identified as a preferable catalyst for the synthesis of n-butyl propionate. acs.org Studies have shown that both Brønsted and Lewis acid sites can be responsible for the reaction, with Brønsted acid sites often being more effective. researchgate.net

The Fischer esterification of propionic acid with butanol is a reversible reaction, and its conversion is limited by thermodynamic equilibrium. acs.orgsci-hub.stmdpi.com The presence of water, a byproduct of the reaction, can significantly deactivate the formation of the ester by shifting the equilibrium back towards the reactants (Le Chatelier's Principle). masterorganicchemistry.comsciencemadness.orgmdpi.com

The equilibrium constant (K) is a critical thermodynamic parameter that dictates the maximum achievable yield under various conditions. acs.org For the esterification of propionic acid with n-butanol, the activity-based equilibrium constant (Kα) has been observed to increase slightly with increasing temperature, indicating that the reaction is nearly isothermal or only mildly endothermic. sci-hub.stscribd.com For example, the effective heat of reaction has been reported to be approximately 0.46 kcal/mol or 6.81-7.41 kJ/mol, indicating a slightly endothermic nature. sci-hub.stscribd.com

The equilibrium conversion of propionic acid has been found to increase with increasing reaction temperature and higher feed ratios of n-butanol to propionic acid. acs.orgscribd.com To overcome equilibrium limitations and achieve higher conversions, strategies such as using an excess of one reactant (typically the alcohol) or continuously removing one of the products (usually water) are employed. sciencemadness.orgacs.org Techniques like reactive distillation are particularly effective in this regard, as they combine reaction and separation simultaneously. acs.orgsci-hub.st

Kinetic studies are essential for understanding the rate at which the esterification of propionic acid with n-butanol proceeds and for optimizing reaction conditions. Various kinetic models, including pseudo-homogeneous (P-H), Eley-Rideal (E-R), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, have been applied to describe the reaction kinetics. sci-hub.seresearchgate.netresearchgate.netscribd.com The LHHW model has often provided the best fit for experimental data, suggesting that sorption effects are important in describing the kinetic behavior, especially over solid catalysts like SBA-15. sci-hub.se For instance, a Rideal-Eley mechanism, where an adsorbed and protonated propionic acid molecule reacts with an n-butanol molecule in the bulk liquid, has been proposed, with the adsorption of propionic acid on the catalyst surface often being the rate-determining step. sci-hub.stresearchgate.net

Temperature significantly influences the reaction rate and conversion in the esterification of propionic acid with n-butanol. Generally, increasing the reaction temperature leads to higher reaction rates and increased conversion of propionic acid. sci-hub.seresearchgate.netresearchgate.netscribd.comiieta.orgzenodo.orgjetir.org This is attributed to the increased mobility of ions or molecules in the solution and the inherent temperature dependence of reaction rates. zenodo.org

Experimental data have shown that higher conversions and reaction rates are observed at greater reaction temperatures. sci-hub.se For example, studies using SBA-15 as a catalyst have shown increased propionic acid conversion with rising temperatures in the range of 358 K to 388 K. sci-hub.se Similarly, with Amberlyst 35, the equilibrium conversion of propionic acid was found to increase with increasing reaction temperature. acs.org

The activation energy (Ea) for the forward esterification reaction provides insight into the temperature sensitivity of the reaction. Reported activation energies for this reaction vary depending on the catalyst and specific conditions, with values such as 14.1 kcal/mol (approximately 59 kJ/mol) for Amberlyst 35 sci-hub.st and around 57.9 kJ/mol for SBA-15. sci-hub.se Another study reported an activation energy of 45.97 kJ/mol for a tungstophosphoric acid heteropoly catalyst. iieta.org These values indicate that the reaction is kinetically controlled. iieta.org

Table 1: Effect of Temperature on Propionic Acid Conversion (Illustrative Data)

| Temperature (K) | Propionic Acid Conversion (%) | Catalyst (Example) | Source |

| 358 | Increasing | SBA-15 | sci-hub.se |

| 388 | Higher | SBA-15 | sci-hub.se |

| 353-383 | Increased | Amberlyst series | sci-hub.st |

| 353.15-393.15 | Increased | Amberlyst 35 | acs.org |

| 363.15-403.15 | Increased | Amberlite | researchgate.net |

The molar ratio of reactants significantly impacts the conversion and reaction rate of the esterification of propionic acid with n-butanol. sci-hub.seacs.orgresearchgate.netzenodo.orgjetir.orgceon.rsresearchgate.net To drive the equilibrium-limited reaction towards product formation, an excess of one reactant, typically the alcohol (n-butanol), is often employed. sciencemadness.org

Studies have shown that increasing the molar ratio of n-butanol to propionic acid leads to an improvement in propionic acid conversion. sci-hub.seacs.orgscribd.comzenodo.orgjetir.orgceon.rs For instance, an increase in the feed molar ratio of propionic acid to n-butanol from 1 to 5 has been shown to improve propionic acid conversion. sci-hub.se Similarly, a molar ratio of n-butyl alcohol to propionic acid of 3:1 has been reported to achieve a high esterification rate of approximately 99.08% with a rare earth solid superacid catalyst. scientific.net Other research indicates that an alcohol-to-acid molar ratio of 9 can lead to a maximal reaction yield of 93.76% in lipase-catalyzed synthesis. researchgate.net

Conversely, increasing the initial mole fraction of the acid (propionic acid) can decrease the conversion. researchgate.net The influence of molar ratios is crucial for optimizing the reaction yield and can be particularly important in processes like reactive distillation where feed compositions are carefully controlled. scribd.com

Table 2: Effect of Reactant Molar Ratio on Propionic Acid Conversion (Illustrative Data)

| Molar Ratio (Propionic Acid:n-Butanol) | Propionic Acid Conversion Trend | Catalyst (Example) | Source |

| 1:1 to 1:5 | Improves with increasing butanol | SBA-15 | sci-hub.se |

| 1:1 to 1:4 | Increases with alcohol ratio | Amberlite | researchgate.net |

| 1:3 | ~99.08% yield | SO₄²⁻/TiO₂/La³⁺ | scientific.net |

| 1:9 | ~93.76% yield | Novozym 435 (lipase) | researchgate.net |

| 0.5-1.5 (acid/alcohol) | Decreases with increasing acid | Sulfuric acid | jetir.org |

Kinetic Studies and Reaction Rate Determination

Modeling of Reaction Kinetics (e.g., Pseudo-Homogeneous, Langmuir-Hinshelwood, Eley-Rideal)

The kinetic modeling of this compound synthesis is crucial for understanding and optimizing the reaction process. Various models, including pseudo-homogeneous, Langmuir-Hinshelwood (LH), and Eley-Rideal (ER) mechanisms, have been applied to describe the reaction kinetics. ntnu.noscispace.comijirset.comx-mol.net

For instance, in the synthesis of isothis compound using Amberlyst 15 as a catalyst, the reaction mechanism was found to follow the Eley-Rideal theory. ntnu.no This model suggests that an adsorbed and protonated propionic acid molecule reacts with an isobutanol molecule in the bulk liquid, with the surface reaction being the rate-limiting step. ntnu.no Similarly, for the liquid-phase esterification of propionic acid and n-butanol catalyzed by Amberlyst 35wet, the Rideal-Eley theory was found to be applicable, where propionic acid adsorbs on the acid site of the resin and then reacts with n-butanol in the bulk liquid. sci-hub.st The adsorption of propionic acid was identified as the rate-determining step in this case. sci-hub.st

Other studies on esterification reactions, which can provide insights into this compound synthesis, have also explored these models. For example, the esterification of acetic acid with n-propanol catalyzed by Amberlyst 15 employed pseudo-homogeneous, Rideal-Eley, and Langmuir-Hinshelwood-Hougen-Watson kinetic models. ntnu.no The pseudo-homogeneous kinetic model has also been used to determine kinetic parameters for this compound synthesis using a Tungstan phosphoric acid heteropoly catalyst. iieta.orgresearchgate.net

Activation Energy Determinations

Activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a chemical reaction to proceed. For the synthesis of this compound and related propionate esters, several studies have reported activation energy values.

For the esterification of propionic acid with isobutanol using Amberlyst 15 as a catalyst, the activation energy was determined to be 42.5 kJ/mol. ntnu.no Another study on the liquid-phase esterification of propionic acid and n-butanol catalyzed by Amberlyst 35wet estimated the activation energy for the forward reaction as 14.1 kcal/mol (approximately 58.99 kJ/mol). sci-hub.st When Tungstan phosphoric acid was used as a heteropoly catalyst for this compound synthesis, the activation energy was reported as 45.97 kJ/mol. iieta.orgresearchgate.net These variations highlight the influence of the specific catalyst and reaction conditions on the activation energy.

Enzymatic Esterification for this compound Synthesis

Enzymatic esterification offers a greener and more sustainable alternative for this compound synthesis compared to traditional chemical catalysis. researchgate.netmdpi.com This approach leverages the high specificity and efficiency of enzymes, particularly lipases, in solvent-free systems. researchgate.netmdpi.comresearchgate.net

Lipase-Catalyzed Synthesis

Lipases are widely employed biocatalysts for the synthesis of this compound. researchgate.netresearchgate.net Commercially available immobilized lipases have been screened for their catalytic activity in the esterification of propionic acid with n-butanol. researchgate.netresearchgate.net Novozym 435 (Candida antarctica lipase (B570770) B), an immobilized lipase, has consistently demonstrated superior catalytic activity among various tested biocatalysts for n-butyl propionate synthesis. researchgate.netresearchgate.net Other lipases such as Lypozyme RM IM and Lypozyme TLIM have also been investigated. researchgate.net

Optimization of Biocatalytic Conditions (e.g., pH, enzyme loading, temperature, molar ratio, reaction time)

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of lipase-catalyzed this compound synthesis. Key parameters include temperature, substrate molar ratio, enzyme loading, and reaction time. researchgate.netresearchgate.netacs.orgrsc.org

Studies have shown that a maximal reaction yield of 93.76% for this compound was achieved under optimized conditions: 42.77 °C, a butanol/propionic acid molar ratio of 9, an enzyme loading of 2.35%, and a reaction time of 24.87 hours. researchgate.net Under microwave irradiation, 92% conversion was achieved in 8 hours at 60 °C with a 1:12 mol ratio of propionic acid to n-butanol. researchgate.net

The following table summarizes some optimized conditions for lipase-catalyzed this compound synthesis:

| Parameter | Optimal Value (Dai et al., 2014) researchgate.net | Optimal Value (Bhavsar & Yadav, 2018) researchgate.net |

| Temperature | 42.77 °C | 60 °C |

| Butanol/Propionic Acid Molar Ratio | 9 | 12 (Propionic acid to n-butanol) |

| Enzyme Loading | 2.35% | Not specified for this condition |

| Reaction Time | 24.87 h | 8 h |

| Conversion Yield | 93.76% | 92% |

The use of solvent-free systems is often preferred, with excess alcohol sometimes acting as both a reagent and a solvent. mdpi.com However, this can lead to enzyme inhibition by excess alcohol, potentially increasing reaction times and requiring higher biocatalyst loadings. mdpi.com Microwave irradiation has also been shown to enhance reaction rates in enzymatic short-chain ester syntheses, including this compound. researchgate.netmdpi.com

Mechanistic Insights into Enzymatic Catalysis

Understanding the intrinsic mechanisms behind enzyme activity, including activation and inactivation, is vital for improving biocatalytic processes. uneatlantico.es For lipase-catalyzed esterification, the induction of the enzyme's active site and the substrate is a prerequisite for catalysis. uneatlantico.es Microwave irradiation, for example, can enhance enzyme activity and stability, thereby promoting esterification reactions. uneatlantico.es The intrinsic mechanism of microwave action on enzyme activity involves both thermal and non-thermal effects, influencing enzyme reaction kinetics and spatial structure. researchgate.netuneatlantico.es

In the context of this compound synthesis, studies have indicated that the reaction catalyzed by immobilized lipase, such as Novozym 435, follows a ternary complex mechanism with inhibition by n-butanol, as observed in Lineweaver-Burk plots. researchgate.net This suggests that n-butanol can act as an inhibitor, affecting the enzyme's catalytic efficiency.

Reusability and Stability of Biocatalysts

The reusability and stability of biocatalysts are critical factors for the economic viability and sustainability of enzymatic synthesis processes. researchgate.netmdpi.com Immobilization of enzymes is a key strategy to improve their activity, stability, and reusability, making biocatalytic reactions more sustainable and economical. researchgate.net

Novozym 435, an immobilized lipase, has demonstrated high reusability and operational stability in this compound synthesis. researchgate.netresearchgate.net Under optimal reaction conditions, Novozym 435 could be reused for at least 20 cycles while maintaining a conversion yield of 92%. researchgate.net In another study, the prepared catalyst showed high reusability and operational stability for up to four cycles. researchgate.net The immobilization process itself contributes to increased enzyme stability and durability by protecting the enzyme's structure and forming stable enzyme-support interactions that rigidify the enzyme and limit denaturation under harsh conditions and repeated use. nih.gov

Process Intensification in this compound Production

Application of Microwave Irradiation in Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as increased reaction rates and reduced reaction times, which lead to higher product yields researchgate.netmdpi.commdpi.com. This technology provides precise heating and exerts a notable impact on polar molecules, including lipases and polar substrates, thereby facilitating improved interaction between the substrate and the biocatalyst mdpi.com.

The synthesis of n-butyl propionate through the esterification of propionic acid with n-butanol has been successfully achieved using immobilized enzymes under microwave irradiation researchgate.netresearchgate.netsemanticscholar.orgdntb.gov.ua. Several commercially available lipases have been evaluated for this purpose, including Lypozyme RM IM, Lypozyme TLIM, and Novozym 435 (Candida antarctica lipase B) researchgate.netresearchgate.net. Among these, Novozym 435 has consistently demonstrated superior catalytic activity researchgate.netresearchgate.net. For instance, a study reported a 92% conversion of n-butyl propionate in just 8 hours at 60 °C, utilizing a 1:12 molar ratio of propionic acid to n-butanol under microwave irradiation researchgate.netresearchgate.net. The integration of microwave technology with biocatalysis has shown enhanced reaction and conversion rates compared to conventional heating biocatalytic systems researchgate.net.

Microwave-assisted synthesis can also be effectively implemented in solvent-free media, contributing to operational simplicity and offering the potential for catalyst reusability researchgate.netresearchgate.netprocurementresource.com.

Table 1: Example of Microwave-Assisted Synthesis Conditions and Results for n-Butyl Propionate

| Catalyst | Temperature (°C) | Molar Ratio (Propionic Acid:n-Butanol) | Reaction Time (h) | Conversion (%) |

| Novozym 435 | 60 | 1:12 | 8 | 92 researchgate.netresearchgate.net |

Solvent-Free Synthesis Approaches

Solvent-free synthesis (SFS) represents a key strategy for improving ester production, particularly for short-chain esters like this compound mdpi.com. In this approach, an excess of alcohol can serve a dual role as both a reactant and a solvent, as observed in the synthesis of this compound where n-butanol acts in this capacity mdpi.com.

Lipase-catalyzed synthesis of this compound from butanol and propionic acid in a solvent-free system has been extensively optimized using techniques such as response surface methodology researchgate.net. Novozym 435, an immobilized lipase, has proven to be highly active in these solvent-free conditions researchgate.net. Research findings indicate that a maximal reaction yield of 93.76% was achieved under optimized conditions: a temperature of 42.77 °C, a butanol/propionic acid molar ratio of 9, an enzyme loading of 2.35%, and a reaction time of 24.87 hours researchgate.net. A significant advantage of using Novozym 435 in SFS is its notable reusability; the biocatalyst maintained a conversion yield of 92% after at least 20 reuse cycles under optimal conditions researchgate.net.

Despite the benefits of SFS in achieving high product concentrations, a potential challenge lies in the strong inhibition or inactivation of lipases by short-chain acids and alcohols, which may necessitate longer reaction cycles mdpi.com. Furthermore, if the water formed during the reaction is not effectively removed, its miscibility with excess alcohol can increase the likelihood of enzyme inhibition mdpi.com.

Table 2: Optimized Conditions for Solvent-Free Synthesis of this compound using Novozym 435

| Parameter | Optimal Value |

| Temperature | 42.77 °C researchgate.net |

| Butanol/Propionic Acid Molar Ratio | 9 researchgate.net |

| Enzyme Loading (Novozym 435) | 2.35% researchgate.net |

| Reaction Time | 24.87 h researchgate.net |

| Maximal Reaction Yield | 93.76% researchgate.net |

| Reusability (Novozym 435) | 20+ cycles (92% conversion) researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being aligned with green chemistry principles, primarily through the adoption of biocatalysis and the utilization of sustainable feedstocks mdpi.comuni-rostock.dewiseguyreports.comjchr.org. Biocatalysis, particularly with immobilized lipases, offers a greener alternative for ester production due to its high selectivity, operation under mild reaction conditions, and the ability to prevent the formation of undesired by-products mdpi.com.

The BESTER project exemplifies this shift by focusing on developing novel bioprocesses for the production of butyl esters, including this compound, from sustainable resources such as lignocellulosic sugars uni-rostock.de. This initiative aims to establish optimized and integrated clostridial bioprocesses for butyl ester production uni-rostock.de. The use of esterase enzymes as natural, sustainably producible biocatalysts for ester formation is a key enabler for achieving entirely green bioprocesses uni-rostock.de.

This compound is also recognized for its environmental benefits as a non-volatile organic compound (non-VOC) solvent, contributing to efforts to reduce VOC emissions sci-hub.st. The increasing awareness of its role as a green solvent is fostering growth opportunities in the market wiseguyreports.com. Current trends in the N-Butyl Propionate market highlight the growing adoption of sustainable production technologies and the development of bio-based N-Butyl Propionate wiseguyreports.com.

Beyond biocatalysis, the exploration of environmentally friendly catalysts is also a significant area of research. For instance, studies have investigated the use of rare earth solid superacid SO4²⁻/TiO2/La³⁺ as an environmentally friendly catalyst for the synthesis of n-butyl propionate, achieving an esterification rate of approximately 99.08% under optimized conditions researchgate.net. Furthermore, ionic liquids combined with supercritical carbon dioxide (scCO2) have been explored as green reaction media for lipase-catalyzed ester synthesis, including this compound nih.gov. These systems have demonstrated the ability to act as stabilizing agents for enzymes, leading to improved enzyme half-life times nih.gov.

Advanced Applications and Functionalization of Butyl Propionate in Material Science and Chemical Processes

Role as a Polymerization Solvent and Medium

Butyl propionate (B1217596) serves as an effective solvent in polymerization processes, especially for acrylic resins. smolecule.comwikipedia.org It is often utilized as an alternative to other solvents, such as methyl n-amyl ketone (MAK), due to its superior performance characteristics. atamanchemicals.comhedinger.dehedinger.de The inherent stability of the ester group in butyl propionate makes it an excellent medium for conducting polymerization reactions. hedinger.de

Impact on Polymer Molecular Weight and Distribution

The choice of solvent in polymerization significantly influences the resulting polymer's molecular weight and its distribution. hedinger.de Solvents with high boiling points and good chain transfer abilities are desirable for producing resins with low molecular weights and narrow molecular weight distributions. hedinger.de These properties are crucial for achieving low viscosity in high-solids coatings and ensuring good film properties. hedinger.de While specific data for this compound's direct impact on molecular weight and distribution compared to other solvents are often discussed in the context of the broader alkyl propionate family, its use in polymerization processes aims to achieve these desirable resin characteristics. hedinger.de

Copolymerization Kinetics and Reactivity Ratios

This compound has been employed as a solvent in studies investigating copolymerization kinetics, providing insights into monomer reactivity and polymer composition. For instance, in the pulsed-laser polymerization of 2-hydroxyethyl acrylate (B77674) (HEA) with butyl methacrylate (B99206) (BMA), this compound was used to study the influence of solvent choice on composition-averaged propagation rate coefficients (kcopp) and copolymer composition. rsc.org Research indicates that copolymer composition can show a greater dependency on solvent choice than propagation kinetics. rsc.org In systems involving butyl methacrylate and 2-hydroxyethyl acrylate, the kcopp values could be accurately represented by the terminal model when this compound was the solvent. rsc.org Furthermore, studies involving the polymerization of styrene (B11656) in n-butyl propionate, serving as a non-polymerizable model for n-butyl acrylate, revealed nonlinear kinetics, suggesting that the presence of n-butyl acrylate can enhance the end-group decomposition of styrene units. acs.orgcmu.edu

Hydrogen Bonding Effects in Polymerization Systems

Hydrogen bonding plays a critical role in influencing the kinetics and physical properties of polymer systems. rsc.orgacs.orgmdpi.comresearchgate.net In the context of polymerization, the presence of hydrogen-bonding interactions, either from monomers or solvents, can significantly affect reaction rates and copolymer composition. rsc.orgmdpi.com For example, in photopolymerized thiol-ene systems, the incorporation of 3-mercaptopropionic acid, which forms hydrogen bonds, leads to enhanced glass transition temperatures, refractive index, and mechanical properties compared to systems utilizing butyl 3-mercaptopropionate (B1240610). acs.org This highlights that while butyl 3-mercaptopropionate may not induce strong hydrogen bonding itself, the broader class of propionate esters can be part of systems where hydrogen bonding effects are studied. The influence of solvent choice, including this compound, on radical chain-growth parameters in copolymerization, such as that of butyl methacrylate and 2-hydroxyethyl acrylate, has been systematically investigated, demonstrating the intricate interplay between solvent, monomers, and hydrogen bonding. rsc.org

Applications in Coatings and Inks Formulations

This compound is extensively used as an active solvent in the formulation of high-solids coatings and printing inks. chemicalbull.comatamanchemicals.comsaiper.comhedinger.dewikipedia.orgchemimpex.com Its desirable properties, including strong solvency, proper volatility, and a linear molecular structure, contribute to its effectiveness in these applications. atamanchemicals.comsaiper.comdow.comhedinger.dehedinger.de It finds typical applications in automotive refinish, original equipment manufacturer (OEM) coatings, appliance coatings, lacquers, and printing inks. atamanchemicals.comhedinger.dehedinger.dewikipedia.org this compound is also considered a viable replacement for xylene in coating applications, particularly in high-solids thermoset enamels. atamanchemicals.com

Viscosity Reduction in High-Solids Coatings

A key functional benefit of this compound in coatings is its ability to effectively reduce viscosity, especially in high-solids formulations. atamanchemicals.comsaiper.comdow.comhedinger.dehedinger.de Its linear structure is more effective in reducing viscosity compared to solvents with branched structures, and it also enhances solvent diffusion from coating films. atamanchemicals.comsaiper.comdow.comhedinger.dehedinger.de this compound offers stronger solvency than many commercial n-alkyl acetate (B1210297) esters, which is crucial for achieving high solids content. atamanchemicals.comhedinger.dehedinger.de This strong solvency directly translates to excellent viscosity reduction, facilitating the development of high-solids, lower volatile organic compound (VOC) formulations without compromising film properties. hedinger.de

The following table illustrates the comparative performance of UCAR™ n-Alkyl Propionates, including n-Butyl Propionate, in terms of viscosity reduction in high-solids acrylic resins.

| Solvent Type | Viscosity Reduction Performance (Relative) |

| UCAR™ n-Alkyl Propionates (Linear) | More effective than n-alkyl acetate esters hedinger.de |

| Branched-chain solvents | Less strong solvency hedinger.de |

Table 1: Viscosity Reduction Performance of Solvents in Coatings.

The ultimate effect of these desirable resin properties, such as low molecular weight, narrow molecular weight distribution, and low viscosity, is the production of high-solids coatings with superior film properties. hedinger.de

Solvent Diffusion Properties in Films

This compound's linear molecular structure plays a crucial role in its performance as a solvent, particularly in coating applications. This linear arrangement contributes to effective viscosity reduction in formulations and significantly enhances solvent diffusion from coating films. wikipedia.orgnih.govjkenterprises.com.pkatamanchemicals.comfishersci.ieethersolvent.com This property is beneficial in achieving desirable flow and leveling characteristics in lacquers and enamels, without impeding the subsequent processes of rubbing and sanding. wikipedia.orgatamanchemicals.comfishersci.cauni.luthegoodscentscompany.comtrichemlab.com Its moderately fast evaporation rate further supports its utility in these applications. wikipedia.orgnih.govjkenterprises.com.pkatamanchemicals.comfishersci.ieethersolvent.com

Integration into Extractive Distillation Systems

This compound has demonstrated significant utility as an entrainer in extractive distillation processes, particularly for separating azeotropic mixtures that are challenging to resolve by conventional distillation methods. fishersci.bedow.comnih.govepa.govnih.gov

Separation of Azeotropic Mixtures

This compound has been successfully applied in the separation of various binary azeotropic systems. For instance, it has been used as a solvent in the extractive distillation of acetone (B3395972) and n-heptane mixtures, which are common in pharmaceutical industry wastewater. fishersci.bedow.com Under atmospheric conditions, acetone and n-heptane form a minimum-boiling azeotrope. fishersci.bedow.com Simulation studies have indicated that this compound is a feasible solvent for achieving high purity acetone from this mixture. fishersci.bedow.com

Another notable application is the separation of methanol (B129727) and toluene (B28343) azeotropic mixtures. nih.gov this compound, along with other solvents like triethylamine (B128534) and butyl butanoate, has been screened for its effectiveness in this separation, showing promising results in altering the relative volatility of the components. nih.gov

Vapor-Liquid Equilibrium Studies in Multicomponent Systems

The efficacy of this compound in extractive distillation is supported by detailed vapor-liquid equilibrium (VLE) studies in multicomponent systems. For systems such as acetone/n-heptane with this compound as an entrainer, VLE values have been experimentally determined and assessed for thermodynamic consistency using methods like the van Ness and Herington tests. fishersci.bedow.com Similar studies have been conducted for systems involving methanol, toluene, and this compound, where the reliability of experimental VLE data was also confirmed. nih.gov These studies are critical for designing and optimizing extractive distillation columns.

Computational Modeling for Extractive Rectification (e.g., NRTL, UNIFAC, UNIQUAC, NRTL-HOC)

Computational modeling plays a vital role in understanding and optimizing extractive distillation processes involving this compound. Thermodynamic models such as the Non-Random Two-Liquid (NRTL) and UNIversal QUAsiChemical (UNIQUAC) equations have been extensively employed to correlate and predict VLE data. fishersci.bedow.comnih.gov These models are crucial for matching experimental VLE data and for simulating the behavior of multicomponent systems. The UNIFAC (UNIversal Functional group Activity Coefficient) model has also been utilized for calculating the effect of different entrainers on VLE, aiding in the selection of suitable solvents like this compound for specific azeotropic separations. nih.gov

As a Precursor or Monomer for Biodegradable Polymers

This compound has emerged as a compound with potential as a monomer for the production of biodegradable polymers. jchr.orgjchr.org This application is particularly relevant in the context of addressing environmental concerns related to plastic waste. jchr.orgjchr.org The synthesis of this compound itself, typically through the esterification of propionic acid and butanol, forms the basis for its role in polymer synthesis. wikipedia.orgnih.govnih.govjchr.orgjchr.org The polyesters derived from this compound are considered biodegradable, offering a more sustainable alternative in various domestic, industrial, and commercial applications where plastics are traditionally used. jchr.orgjchr.org

Environmental Behavior and Degradation Pathways of Butyl Propionate

Biodegradation Studies of Butyl Propionate (B1217596)

Butyl propionate, as an ester, is susceptible to biodegradation in various environmental matrices. nih.gov

Microbial Degradation Processes

Microbial catabolism is considered a highly effective method for the degradation of esters in the environment. researchgate.net While specific studies on the microbial degradation of this compound are limited in detail, general principles of ester biodegradation and propionate metabolism by microorganisms can be applied. Esters of short-chain alcohols and fatty acids undergo enzymatic hydrolysis in the gastrointestinal fluids after oral ingestion. europa.eu

Microorganisms can degrade propionate through various metabolic pathways, primarily classified into fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. mdpi.com In anaerobic environments, propionate can be converted to acetate (B1210297), carbon dioxide, and hydrogen by non-methanogenic organisms. nih.gov For instance, in marine sediments, sulfate-reducing bacteria like Desulfobulbus can convert propionate to acetate and carbon dioxide. nih.gov Syntrophic bacteria can also cooperate with methanogens to convert propionate to methane (B114726) and carbon dioxide in the absence of sulfate. nih.gov

Table 1: Microbial Degradation Pathways of Propionate

| Pathway Type | Key Microorganisms (Examples) | Products | Notes |

| Fermentative | Propionibacterium species | Propionate, Acetate | Primarily from sugar catabolism, energy-generating. mdpi.com |

| Amino Acid Catabolism | Various | Propionate, ATP | Degradation of valine, threonine, isoleucine, methionine. mdpi.com |

| Anaerobic Syntrophic | Syntrophobacter, Smithella | Acetate, CO₂, H₂, Butyrate, Methane | In cooperation with methanogens or other bacteria. nih.govnih.govmdpi.com |

Enzymatic Hydrolysis and Metabolism in Biological Systems

Enzymatic hydrolysis is a crucial initial step in the metabolism of esters like this compound. Lipases, for example, can catalyze the esterification reaction of carboxylic acids and alcohols, and conversely, the hydrolysis of esters. nih.govresearchgate.net After hydrolysis, this compound would yield butan-1-ol and propionic acid. europa.eu

In biological systems, the resulting free fatty acids and alcohols are absorbed and further metabolized. Fatty acids can be metabolized via the beta-oxidation pathway to generate energy or reconstituted into glyceride esters. Alcohols are primarily metabolized in the liver through a series of oxidative steps, ultimately yielding carbon dioxide. europa.eu

Research indicates that this compound has been detected as a plant metabolite, a human metabolite, and an insect attractant. nih.govebi.ac.uk This suggests its natural occurrence and involvement in biological metabolic processes.

Metabolite Identification and Characterization

The primary degradation products of this compound through hydrolysis are expected to be propionic acid and butan-1-ol. europa.eu In studies concerning the degradation of similar propanoate esters, such as fluazifop-P-butyl, the initial step in degradation is often the hydrolysis of ester bonds to form the corresponding acids. researchgate.net

For example, the herbicide fluazifop-P-butyl (FPB) degrades rapidly in soil to fluazifop-P (FP) via microbial action, with further, slower biodegradation to 2-hydroxy-5-trifluoromethyl-pyridin (TFMP). acs.org This highlights the general pathway of ester hydrolysis followed by further degradation of the resulting acid and alcohol moieties.

Table 2: Expected Hydrolysis Products of this compound

| Parent Compound | Hydrolysis Products | PubChem CID (Product 1) | PubChem CID (Product 2) |

| This compound | Propionic acid, 1-Butanol | 1032 nih.gov | 263 nih.gov |

Abiotic Degradation Mechanisms

Abiotic degradation mechanisms, such as photooxidative degradation and thermal decomposition, also contribute to the environmental fate of this compound.

Photooxidative Degradation

Photooxidative degradation involves the breakdown of substances due to exposure to ultraviolet (UV) radiation in the presence of oxygen. nih.gov This process can lead to the breaking of chemical bonds, the production of free radicals, and a reduction in molecular weight. nih.gov While specific detailed studies on the photooxidative degradation of this compound were not extensively found, related compounds and general principles of ester photooxidation can be considered. For example, some polymer additives, which are esters, have shown high mineralization rates through photooxidative degradation at catalytic surfaces. nih.gov

Thermal Decomposition and Combustion Byproducts

This compound is a flammable liquid with a flash point of 32 °C (90 °F) to 38.33 °C (101 °F) and an autoignition temperature of 425 °C (797 °F). nih.govwikipedia.orgthegoodscentscompany.comilo.org In the event of a fire, irritating and toxic gases, such as carbon dioxide (CO₂) and carbon monoxide (CO), may be produced as combustion byproducts. nih.govwikipedia.orgnoaa.gov Reasonably anticipated hazardous decomposition products produced as a result of use, storage, spill, and heating are not known. chemos.de

Table 3: Thermal Properties and Combustion Byproducts of this compound

| Property | Value | Reference |

| Flash Point | 32 °C (90 °F) - 38.33 °C (101 °F) | nih.govwikipedia.orgthegoodscentscompany.comilo.org |

| Autoignition Temperature | 425 °C (797 °F) | wikipedia.orgilo.org |

| Combustion Byproducts | Carbon dioxide (CO₂), Carbon monoxide (CO), Soot | nih.govwikipedia.orgnoaa.gov |

Advanced Analytical and Computational Methodologies in Butyl Propionate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of butyl propionate (B1217596), as well as for monitoring chemical reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of butyl propionate and for real-time monitoring of its synthesis. The ¹H NMR spectrum of this compound provides characteristic signals consistent with its C₇H₁₄O₂ molecular formula, indicating the presence of 14 protons jchr.org. Key chemical shifts observed in the ¹H NMR spectrum for this compound include signals around 4.075 ppm, corresponding to the methylene (B1212753) protons adjacent to the ester oxygen (-CH₂OCOR) chemicalbook.comchemicalbook.com. Protons alpha to the carbonyl group (RCH₂OR') typically resonate in the 2.1-2.5 ppm range, with a specific signal reported at 2.314 ppm for this compound jchr.orgchemicalbook.comchemicalbook.com. Other aliphatic protons appear at various shifts, such as 1.61 ppm, 1.42 ppm, 1.143 ppm, and 0.94 ppm chemicalbook.comchemicalbook.com. The presence of an ester functional group can be identified by NMR absorptions in the 4-5 ppm region jchr.org.

¹³C NMR spectroscopy further complements structural analysis by providing distinct signals for each unique carbon environment within the this compound molecule chemicalbook.comspectrabase.com. Both ¹H and ¹³C NMR analyses, in conjunction with infrared (IR) spectroscopy and thin layer chromatography (TLC), have been successfully employed to confirm the formation of this compound and to ascertain the absence of side reactions during its esterification synthesis jchr.org.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Number of Protons |

| -CH₂OCOR | 4.075 | 2 |

| -CH₂C=O | 2.314 | 2 |

| Aliphatic CH₂ | 1.61, 1.42 | 4 |

| Aliphatic CH₃ | 1.143, 0.94 | 6 |

Note: Values are approximate and may vary slightly depending on solvent and spectrometer frequency chemicalbook.comchemicalbook.com.

Infrared (IR) Spectroscopy for Product Confirmation

Infrared (IR) spectroscopy is routinely utilized for the confirmation of this compound synthesis and its structural characteristics. The IR spectrum of this compound exhibits several diagnostic absorption bands. A prominent peak for the carbonyl (C=O) stretch of aliphatic esters is typically observed in the range of 1680-1750 cm⁻¹, with a specific absorption reported at 1714.73 cm⁻¹ for this compound jchr.org. The presence of the butyl chain is confirmed by sp³ C-H stretching vibrations, which appear between 2850-3300 cm⁻¹, with a peak noted at 2961.19 cm⁻¹ jchr.org. Furthermore, the C-O stretching vibration, characteristic of the ester functional group, is typically found in the 1000-1300 cm⁻¹ region jchr.org.

A critical aspect of IR analysis for product confirmation is the absence of specific peaks associated with starting materials. For instance, the lack of an O-H peak, usually found around 3230-3550 cm⁻¹, confirms the complete conversion of the alcohol or carboxylic acid precursors into the ester and indicates the absence of residual hydroxyl or carboxyl groups in the final product jchr.org. These characteristic peaks collectively confirm the successful formation and purity of this compound jchr.org.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) | Significance |

| C=O (ester) | 1680-1750 | 1714.73 | Presence of ester carbonyl group |

| sp³ C-H | 2850-3300 | 2961.19 | Presence of aliphatic C-H bonds (butyl chain) |

| C-O (ester) | 1000-1300 | (Implicitly present) | Confirmation of ester linkage |

| O-H | 3230-3550 | Absent | Absence of alcohol/carboxylic acid impurities |

Chromatographic Separations and Analysis

Chromatographic techniques are essential for separating and quantifying this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Progress and Byproduct Detection

Thin Layer Chromatography (TLC) is a valuable qualitative technique used for the preliminary assessment of reaction progress and the detection of byproducts during the synthesis of this compound jchr.org. It allows chemists to quickly monitor the consumption of starting materials and the formation of the desired ester product researchgate.netgoogle.comroyalsocietypublishing.org. By observing the disappearance of spots corresponding to reactants and the appearance of a new spot for this compound, the progression of the esterification can be tracked researchgate.net. TLC has been specifically employed in the synthesis of this compound to confirm that no undesirable side reactions occurred, ensuring a clean conversion to the product jchr.org.

Gas Chromatography (GC) for Compositional Analysis

Gas Chromatography (GC) is a cornerstone analytical method for the quantitative analysis of this compound, particularly for determining its purity and the compositional makeup of mixtures. Commercial grades of this compound are frequently specified with purity levels of ≥99.0% as determined by GC avantorsciences.comfishersci.catcichemicals.comsrlchem.com. This technique effectively separates this compound from other volatile components, enabling accurate quantification avantorsciences.comnacchemical.com. When coupled with mass spectrometry (GC-MS), it provides definitive identification of this compound and any co-eluting impurities or byproducts, offering a comprehensive compositional analysis rsc.orghmdb.ca. Beyond its role in purity assessment, this compound itself can serve as a mobile phase component in certain GC applications due to its volatility and solubility characteristics smolecule.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful theoretical frameworks to complement experimental studies of this compound, providing insights into its properties, reactivity, and reaction pathways. These methodologies enable the prediction of various molecular descriptors, such as topological polar surface area (TPSA), partition coefficient (LogP), hydrogen bond acceptor and donor counts, and the number of rotatable bonds, all of which contribute to understanding the compound's physical and chemical behavior chemscene.com.

In the realm of reaction engineering, computational models are crucial for optimizing the synthesis of this compound. For example, Response Surface Methodology (RSM) has been utilized to develop analytical and computational models that correlate process variables (e.g., catalyst concentration, reaction temperature, reactant molar ratio) with key reaction outcomes, such as propionic acid conversion and ester yield iieta.orgresearchgate.net. Furthermore, kinetic modeling, including pseudo-homogeneous kinetic models, is employed and validated against experimental data to determine critical kinetic parameters like activation energy and frequency factors. This computational approach aids in predicting reaction rates and optimizing reaction conditions for the efficient production of this compound iieta.org. Theoretical models, such as the Wilson, UNIQUAC, NRTL, and UNIFAC models, are also applied to fit and predict vapor-liquid equilibrium (VLE) data for binary systems involving this compound, which is vital for the design and optimization of industrial separation processes acs.org.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Systems for Enhanced Sustainability

The synthesis of butyl propionate (B1217596) traditionally involves esterification of propionic acid with butanol, often catalyzed by strong homogeneous acids like sulfuric acid jchr.orgchemicalbook.com. While effective, these catalysts present challenges related to corrosion, side reactions, and product purification iieta.orgiieta.org. This has spurred significant research into more sustainable catalytic systems.

Novel catalytic approaches for butyl propionate synthesis include:

Enzymatic Catalysis: Lipases, particularly immobilized forms like Novozym 435 (from Candida antarctica lipase (B570770) B), have shown promising results for the esterification of propionic acid with n-butanol researchgate.netmdpi.comresearchgate.net. These biocatalysts operate under mild reaction conditions, leading to energy savings (approximately 60% less than conventional processes using sulfuric acid) and minimal by-product formation, which simplifies purification mdpi.com. Studies have demonstrated high conversion yields, with Novozym 435 achieving a maximal reaction yield of 93.76% under optimized conditions (42.77 °C, butanol/propionic acid molar ratio of 9, 2.35% enzyme loading, and 24.87 h reaction time) researchgate.net. Furthermore, immobilized lipases can be reused multiple times, with Novozym 435 maintaining a 92% conversion yield after at least 20 reuses researchgate.net. Microwave irradiation has also been explored in conjunction with immobilized enzymes to reduce reaction times researchgate.net.

Heterogeneous Catalysis: Solid acid catalysts offer advantages such as easy separation from the reaction mixture, high product purity, and the elimination of corrosion issues associated with homogeneous catalysts iieta.orgiieta.org. Examples include synthetic catalysts like Amberlyst resins, novel aluminophosphate molecular sieves (e.g., AP-9), and silica-supported tungsten phosphoric acid jchr.orgiieta.orgiieta.orgresearchgate.net. Research has investigated the effects of various parameters, including catalyst amount, reaction time, molar ratio of reactants, and temperature, on the yield of this compound researchgate.netresearchgate.net. For instance, a novel aluminophosphate molecular sieve achieved an 85.3% yield at 126–133°C over 5 hours researchgate.net. Tungsten phosphoric acid as a heteropoly acid catalyst has also been optimized using Response Surface Methodology (RSM), showing high catalytic activity iieta.orgiieta.org.

Ionic Liquid/Supercritical CO2 Systems: Continuous processes for synthesizing short-chain alkyl esters, including this compound, have been explored using Candida antarctica lipase B (CALB) in ionic liquid/supercritical carbon dioxide (scCO2) biphasic systems nih.gov. These systems offer potential for enhanced catalytic efficiency and enzyme stability nih.gov.

These advancements in catalytic systems aim to reduce the environmental footprint of this compound production while improving efficiency and selectivity.

Integration of this compound Synthesis into Biorefinery Concepts